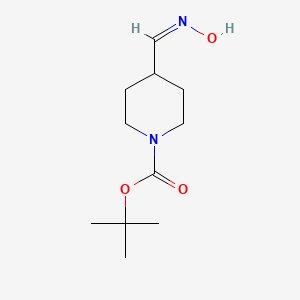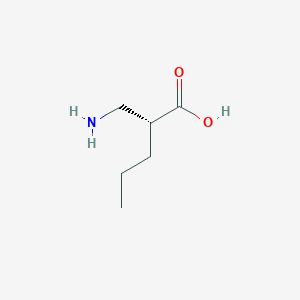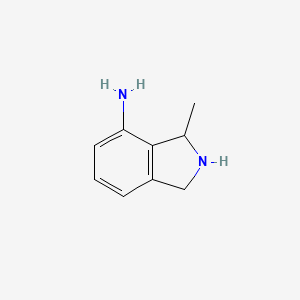
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound with the molecular formula C9H12N2 It is a derivative of naphthyridine, characterized by the presence of a methyl group and a partially saturated ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the intramolecular cyclization of N-(2-aminophenyl)acetamide derivatives can yield the desired compound. The reaction typically requires heating in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic naphthyridine derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced into the ring system.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Aromatic naphthyridine derivatives.
Reduction: Fully saturated naphthyridine derivatives.
Substitution: Functionalized naphthyridine derivatives with various substituents.
Applications De Recherche Scientifique
1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1,2,3,4-Tetrahydro-1,5-naphthyridine
- 1,2,3,4-Tetrahydro-1,8-naphthyridine
- 1,2,3,4-Tetrahydro-1,7-naphthyridine
Comparison: 1-Methyl-1,2,3,4-tetrahydro-1,6-naphthyridine is unique due to its specific substitution pattern and partially saturated ring system. Compared to other naphthyridine derivatives, it exhibits distinct reactivity and biological activity. For instance, the presence of the methyl group can influence its binding affinity to molecular targets and its overall stability .
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1-methyl-3,4-dihydro-2H-1,6-naphthyridine |
InChI |
InChI=1S/C9H12N2/c1-11-6-2-3-8-7-10-5-4-9(8)11/h4-5,7H,2-3,6H2,1H3 |
Clé InChI |
OWAFGJDEDVTTCN-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC2=C1C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Azadispiro[2.1.2.2]nonane](/img/structure/B11924379.png)



![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-6-ol](/img/structure/B11924402.png)



![6-Methyl-1,6-diazaspiro[2.5]octane](/img/structure/B11924428.png)




